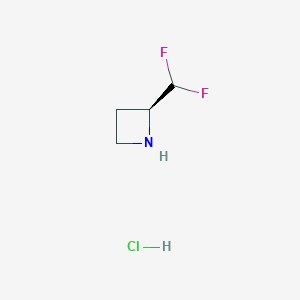

(2S)-2-(二氟甲基)氮杂环丁烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S)-2-(Difluoromethyl)azetidine hydrochloride” is a variant of azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines have seen remarkable advances in their chemistry and reactivity . The synthesis of azetidines has been organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . A mild visible-light-driven method has been reported to access densely functionalised azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The addition of nucleophilic organometallic species onto in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates through strain-release .Physical And Chemical Properties Analysis

Azetidine hydrochloride is soluble in water (103.8°C at 760 mmHg) . It is hygroscopic and reacts with strong oxidizing agents .科学研究应用

概述

在科学领域内对 (2S)-2-(二氟甲基)氮杂环丁烷盐酸盐的研究非常广泛,涉及基因表达调控、抗菌作用、毒理学和药物再利用等各个领域。这种化合物与许多其他化合物一样,是了解众多生物过程和疾病机制的生化和分子基础的关键要素。下面,我们将探讨这种化合物的几种科学研究应用,重点关注其在基因表达研究、抗菌特性、环境毒理学和潜在治疗用途中的应用。

基因表达调控

(2S)-2-(二氟甲基)氮杂环丁烷盐酸盐的一个重要应用是在基因表达调控的研究中。研究表明,某些类似物,如 5-Aza-2'-脱氧胞苷 (AzaD),通过启动子去甲基化激活甲基化和沉默的基因,以依赖于背景的方式影响基因表达。这一特性对于了解疾病的分子基础和开发治疗策略至关重要 R. S. Seelan、P. Mukhopadhyay、M. Pisano、R. Greene,2018。

抗菌作用

另一个感兴趣的领域是像氯己定这样的化合物的抗菌作用,氯己定被广泛用作防腐剂和消毒剂。尽管它被广泛使用,但它引起过敏性休克的可能性被低估了,这凸显了了解此类化合物的抗菌和安全性特征的重要性 A. Krautheim、T. Jermann、A. Bircher,2004。

环境毒理学

在环境毒理学中,研究 2,4-二氯苯氧乙酸 (2,4-D) 除草剂的毒性对于了解其对生态系统的影响至关重要。对 2,4-D 的研究探讨了其毒理学和致突变性,为开发更安全的农业实践和环境保护策略做出了贡献 纳塔娜·拉奎尔·祖安娜齐、N. C. 吉西、E. C. 奥利维拉,2020。

治疗用途和药物再利用

此外,探索氮杂环碱及其类似物以用于潜在治疗应用展示了像 (2S)-2-(二氟甲基)氮杂环丁烷盐酸盐这样的化合物的多种治疗可能性。这些化合物表现出抗肿瘤、抗菌和抗菌作用,表明它们作为药物原型和药物发现线索的潜力 菲亚兹·M·D·伊斯梅尔、D·列维茨基、V·登比茨基,2009。

作用机制

安全和危害

未来方向

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are being explored .

Relevant Papers The analysis above is based on the information retrieved from several relevant papers . These papers provide a comprehensive overview of the synthesis, reactivity, and application of azetidines, including “(2S)-2-(Difluoromethyl)azetidine hydrochloride”. They offer valuable insights into the most recent advances, trends, and future directions in this field.

属性

IUPAC Name |

(2S)-2-(difluoromethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDCRCWKQTOLN-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(difluoromethyl)azetidine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)